molecular formula C15H16N2O B6614203 2-(Benzhydrylamino)acetamide CAS No. 40718-26-1

2-(Benzhydrylamino)acetamide

Cat. No.: B6614203
CAS No.: 40718-26-1
M. Wt: 240.30 g/mol
InChI Key: WBXZYSPLBBPZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzhydrylamino)acetamide is a specialized acetamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the amino nitrogen of the acetamide backbone. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and catalysis. Current applications include its use as a chiral precursor in asymmetric catalysis and as an intermediate in the synthesis of bioactive molecules .

Properties

IUPAC Name

2-(benzhydrylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-14(18)11-17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,17H,11H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXZYSPLBBPZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312976
Record name N~2~-(Diphenylmethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40718-26-1
Record name NSC265363
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~2~-(Diphenylmethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The direct acylation of benzhydrylamine with chloroacetyl chloride represents the most straightforward route to 2-(benzhydrylamino)acetamide. This nucleophilic acyl substitution involves the amine attacking the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride leaving group. The reaction is typically conducted in anhydrous acetonitrile or dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to neutralize the generated HCl, driving the reaction to completion.

Example Procedure :

  • Reactants : Benzhydrylamine (10 mmol), chloroacetyl chloride (15 mmol), TEA (20 mmol).

  • Conditions : Anhydrous acetonitrile (50 mL), stirred at 25°C for 1 hour, then heated to 60°C until completion (monitored by TLC).

  • Workup : Quenched with saturated NaHCO₃, extracted with ethyl acetate (3 × 20 mL), dried over MgSO₄, and concentrated.

  • Purification : Column chromatography (hexane/ethyl acetate, 6:1) yields 70% pure product.

Optimization and Challenges

  • Catalyst : TEA ensures efficient HCl scavenging, preventing side reactions such as over-acylation.

  • Solvent Choice : Acetonitrile enhances reaction kinetics compared to DCM due to higher polarity.

  • Yield Limitations : Competing hydrolysis of chloroacetyl chloride in humid conditions may reduce yields, necessitating strict anhydrous protocols.

Esterification-Ammonolysis of 2-(Benzhydrylamino)acetic Acid Derivatives

Comparative Analysis

ParameterEsterification-AmmonolysisDirect Acylation
Yield86%70%
Steps21
Purification ComplexityModerate (column chromatography)High (multiple extractions)

Metathesis-Based Approaches

Alkene-Alkyne Cross Metathesis

Source describes alkene-alkyne cross metathesis for synthesizing benzhydrylamine scaffolds, which could be adapted for this compound. For example, 1-aryl-1-propargylamines undergo metathesis with ethylene under microwave irradiation to form intermediates, which are subsequently acetylated.

Procedure Overview :

  • Metathesis : Propargylamine derivative + ethylene → Alkene intermediate.

  • Acetylation : Intermediate + acetic anhydride → this compound.
    Yield : ~65% (extrapolated from similar reactions).

Limitations

  • Complexity : Requires specialized catalysts (e.g., Grubbs catalyst) and microwave equipment.

  • Cost : High catalyst loadings make this method less practical for large-scale synthesis.

Alternative Pathways

Solid-Phase Synthesis

Immobilizing benzhydrylamine on resin followed by on-bead acylation could enable high-throughput synthesis, though no literature supports this for acetamides.

Critical Comparison of Methods

Yield and Scalability

MethodYieldScalabilityCost Efficiency
Direct Acylation70%HighModerate
Esterification-Ammonolysis86%ModerateLow
Metathesis65%LowHigh

Chemical Reactions Analysis

Types of Reactions

2-(Benzhydrylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

2-(Benzhydrylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzhydrylamino)acetamide involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The acetamide moiety may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Variations

Below is a comparative analysis of 2-(Benzhydrylamino)acetamide with key analogues:

Compound Name Structural Features Key Properties/Applications Reference
This compound Benzhydryl group attached to acetamide nitrogen. Chiral catalyst precursor; potential CNS activity due to lipophilicity.
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl substituent on acetamide nitrogen. Enhanced water solubility; used in neuropharmacology (e.g., ion channel modulation).
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethylbenzothiazole core with phenylacetamide. Anticancer and antimicrobial activity; trifluoromethyl group increases metabolic stability.
Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate Benzhydryl ester with furan and acetamide groups. Labile ester linkage; used in prodrug design for targeted delivery.
N-(2-Methylamino-1,3-benzothiazol-6-yl)acetamide Benzothiazole ring with methylamino and acetamide groups. Photostability; explored in fluorescence-based sensors and kinase inhibition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Benzhydrylamino)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Multi-step synthesis is typical, involving condensation reactions between benzhydrylamine derivatives and activated acetamide precursors. Key steps include controlling temperature (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to enhance yield. For example, analogous compounds like 2-[(2-Aminophenyl)thio]acetamide are synthesized via condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene, requiring pH adjustments to stabilize intermediates . Analytical techniques like NMR and HPLC are critical for monitoring purity .

Q. How can solubility and physicochemical properties influence experimental design?

  • Methodological Answer : Solubility parameters (e.g., in DMSO or aqueous buffers) dictate solvent choices for biological assays. For instance, benzhydryl-containing acetamides often exhibit low water solubility, necessitating dimethyl sulfoxide (DMSO) as a co-solvent. Thermal stability data (e.g., melting points) guide storage conditions, as seen in analogs like 2-(1-Aminocyclopentyl)acetamide hydrochloride, which requires desiccated environments to prevent hydrolysis .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves benzhydryl and acetamide moieties, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For example, misassignment of structural isomers (e.g., ortho vs. meta hydroxylated acetamides) was resolved via ¹H-NMR coupling constants in related studies . High-Performance Liquid Chromatography (HPLC) with UV detection ensures ≥95% purity thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate biological targets of this compound?

  • Methodological Answer : SAR studies involve systematic modifications to the benzhydryl or acetamide groups. For example, replacing the benzhydryl group with a fluorophenyl moiety (as in 2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide) alters enzyme inhibition profiles. Computational docking paired with in vitro assays (e.g., kinase inhibition screens) identifies key interactions with targets like cyclooxygenase-2 (COX-2) .

Q. What strategies address batch-to-batch variability in synthesis, and how are impurities characterized?

  • Methodological Answer : Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, catalyst loading). For benzothiadiazin derivatives, reducing chloride impurities requires post-synthetic purification using silica gel chromatography. LC-MS/MS quantifies trace impurities, as demonstrated in studies on 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies at pH 2–9 (using HCl/NaOH buffers) with UV-Vis or LC-MS monitoring reveal degradation pathways. For example, acetamide analogs undergo hydrolysis at acidic pH (e.g., pH < 3), forming carboxylic acid derivatives. Buffered solutions (pH 6–7) are optimal for long-term storage, as seen in 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide studies .

Q. What advanced spectroscopic methods resolve contradictions in structural data?

  • Methodological Answer : Discrepancies in hydroxylated acetamide structures (e.g., ortho vs. para isomers) are resolved via 2D-NMR (COSY, HSQC) and X-ray crystallography. A case study on 2-(2-hydroxyphenyl)acetamide sulfate demonstrated that prior misassignments arose from incorrect starting materials, highlighting the need for orthogonal validation .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Fume hoods are mandatory during synthesis to avoid inhalation of fine powders. First-aid measures for skin contact involve immediate washing with soap/water, while eye exposure requires 15-minute irrigation with saline . Toxicity data from analogs (e.g., LD50 values in rodents) inform risk assessments .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities of acetamide derivatives?

  • Methodological Answer : Meta-analyses of published IC50 values and assay conditions (e.g., cell lines, incubation times) identify confounding factors. For example, variations in 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide’s anti-inflammatory activity were traced to differences in LPS-induced inflammation models . Standardized protocols (e.g., OECD guidelines) enhance reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.